![molecular formula C13H17BN2O2 B2695405 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole CAS No. 1352796-63-4](/img/structure/B2695405.png)

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

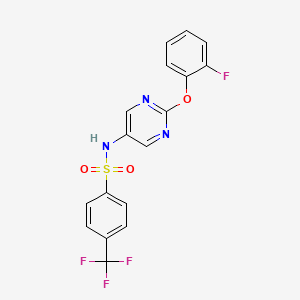

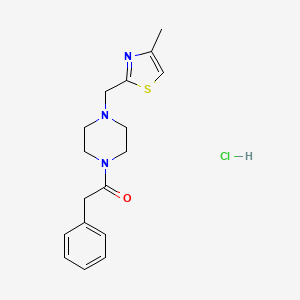

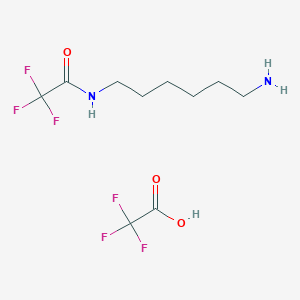

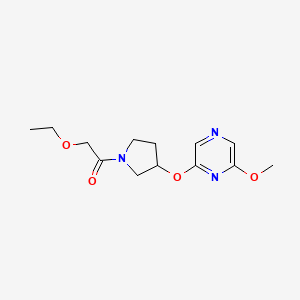

Description

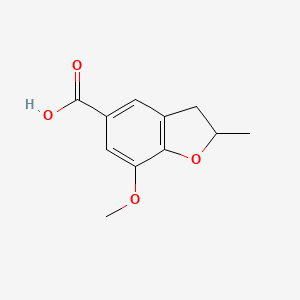

This compound is an organic intermediate with both a heterocycle and a borate functional group . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

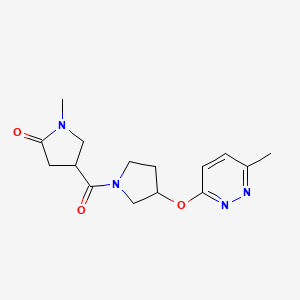

Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The InChI code is1S/C22H33BO7S/c1-19(2,3)28-18(24)22(12-14-27-15-13-22)31(25,26)17-10-8-16(9-11-17)23-29-20(4,5)21(6,7)30-23/h8-11H,12-15H2,1-7H3 . Chemical Reactions Analysis

The compound undergoes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound has a molecular weight of 452.37 . Its empirical formula is C22H33BO7S . The density is predicted to be 0.99±0.1 g/cm3 . The melting point is 27-31°C (lit.) and the boiling point is 130°C/20mmHg (lit.) . The flash point is 225°F . The vapor pressure is 0.00586mmHg at 25°C . The refractive index is 1.49 .Scientific Research Applications

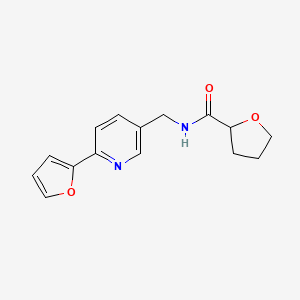

- Boronic acid derivatives, including this compound, serve as crucial intermediates in organic synthesis. They participate in carbon-carbon coupling and carbon heterocoupling reactions . Researchers explore their use in constructing complex molecules and designing novel materials.

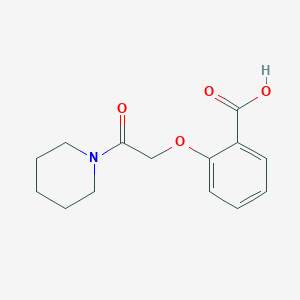

- Fluorine-containing compounds are widely used in medicine. The strong electronegativity of fluorine enhances drug stability, biological activity, and resistance . Investigating the pharmacological effects of this compound could lead to potential drug candidates.

- Arylboronic acids, stable and easily accessible, are essential nucleophiles in the Suzuki reaction. This compound’s boron atom could participate in such coupling reactions, leading to diverse applications in organic synthesis .

- Amide local anesthetics have potential applications in cancer treatment. Investigating their effects on cancer cells and their use during surgery may yield valuable insights .

Organic Synthesis and Coupling Reactions

Medicinal Chemistry and Drug Development

Suzuki Reaction and Arylboronic Acid Applications

Local Anesthetics and Cancer Treatment

Safety and Hazards

Future Directions

The compound is used for early discovery research . It may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Future research may explore other potential applications of this compound.

properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)16-8-15-10/h5-8H,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZFBGYHLMGGJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2695322.png)

![Methyl 2-(isoxazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695332.png)

![5-ethyl-8-fluoro-2-(methoxyacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2695334.png)

![Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate](/img/structure/B2695340.png)

![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B2695343.png)

![Methyl N-[4-(bromomethyl)phenyl]carbamate](/img/structure/B2695344.png)